荧光蛋白酶体底物

描述

Charybdotoxin (CTX) is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is known for its ability to inhibit potassium (K+) channels, particularly the high-conductance calcium-activated potassium (Ca2+-activated K+) channels, by a pore-blocking mechanism . CTX is a highly potent and selective inhibitor, with an apparent dissociation constant in the nanomolar range, indicating a strong affinity for its target channels . The toxin's structure is similar to other neurotoxins, suggesting it is part of a superfamily of proteins that modify ion channel activities .

Synthesis Analysis

The gene encoding CTX has been designed, synthesized, and expressed as a cleavable fusion protein in Escherichia coli. The recombinant toxin produced is functionally identical to the native venom-derived CTX

科学研究应用

蛋白酶体活性的可视化

该底物的荧光性质允许在细胞内可视化蛋白酶体活性。 通过使用荧光显微镜,研究人员可以实时监测蛋白质的降解过程,从而深入了解细胞稳态和蛋白质周转的动力学 .

蛋白酶体动力学的研究所

荧光蛋白酶体底物用于研究活细胞中蛋白酶体的定位和动力学。 这对理解蛋白酶体在各种细胞过程(包括细胞周期进程、凋亡和信号转导)中的作用至关重要 .

神经学研究

蝎毒中的卡哈巴毒素已知会阻断钙激活的钾离子通道。 该特性在神经学研究中被用来理解离子通道的功能,并探索对通道病导致的疾病的潜在治疗方法 .

药物发现

卡哈巴毒素阻断特定离子通道的能力使其成为药物发现中宝贵的工具。 研究人员可以使用它来筛选可以调节离子通道活性的化合物,这与高血压和心律失常等疾病相关 .

蛋白酶体抑制研究

研究人员使用荧光底物来测量各种化合物对蛋白酶体的抑制作用。 这在癌症研究中尤为重要,因为蛋白酶体抑制剂正在被探索为治疗剂 .

阿尔茨海默病研究

该底物被用作荧光标记物来研究参与产生淀粉样斑块的酶的活性,淀粉样斑块是阿尔茨海默病的特征。 这有助于开发针对这些酶的治疗方法 .

免疫学研究

蛋白酶体的降解产物可以通过MHC-I分子在细胞表面呈递。 这个过程对于免疫反应至关重要,研究它可以导致疫苗开发和自身免疫性疾病治疗的进展 .

理解蛋白酶体相关疾病

蛋白酶体功能的破坏与各种疾病有关,包括神经退行性疾病和免疫相关疾病。 使用荧光底物,科学家可以研究这些疾病的潜在机制,并确定潜在的治疗靶点 .

作用机制

Target of Action

The primary target of the Fluorogenic Proteasome Substrate, also known as BENZYLOXYCARBONYL-L-VALYL-L-LYSYL-L-METHIONINE 4-METHYLCOUMARYL-7-AMIDE HYDROCHLORIDE or Charybdotoxin, is the proteasome . The proteasome is a complex multi-catalytic protease machinery that orchestrates protein degradation essential for maintaining cellular homeostasis .

Mode of Action

The Fluorogenic Proteasome Substrate interacts with its target, the proteasome, by blocking the proteasome’s catalytic activity . Charybdotoxin, on the other hand, occludes the pore of calcium-activated voltage-gated K+ channels by binding to one of four independent, overlapping binding sites . It binds both to the open and the closed states .

Biochemical Pathways

The blockade of the proteasome and K+ channels affects multiple biochemical pathways. The inhibition of the proteasome disrupts the degradation of proteins, affecting cellular homeostasis . The blockade of K+ channels by Charybdotoxin causes neuronal hyperexcitability .

Result of Action

The result of the action of these compounds is the disruption of normal cellular processes. The Fluorogenic Proteasome Substrate inhibits the proteasome, disrupting protein degradation and affecting cellular homeostasis . Charybdotoxin blocks K+ channels, causing neuronal hyperexcitability .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, the block of K+ channels by Charybdotoxin is enhanced as the ionic strength is lowered

安全和危害

Charybdotoxin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

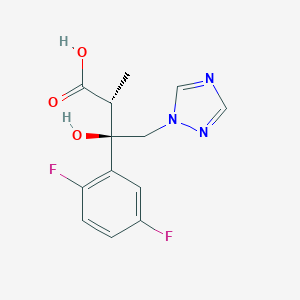

IUPAC Name |

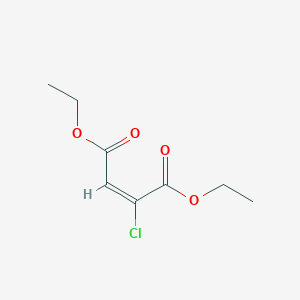

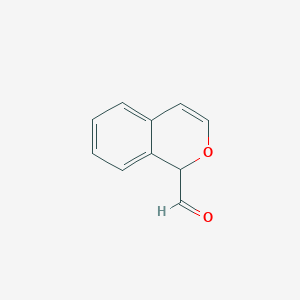

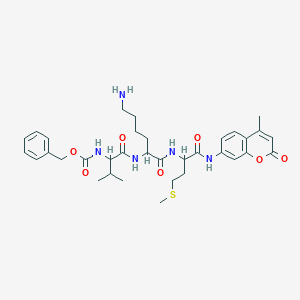

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKZGQYQLYCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390900 | |

| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141223-71-4 | |

| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。